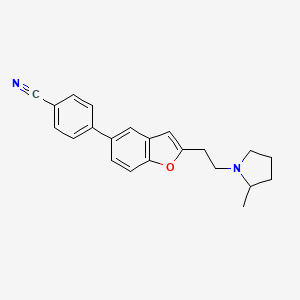

ABT-239

Description

Structure

3D Structure

Properties

Molecular Formula |

C22H22N2O |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

4-[2-[2-(2-methylpyrrolidin-1-yl)ethyl]-1-benzofuran-5-yl]benzonitrile |

InChI |

InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3 |

InChI Key |

KFHYZKCRXNRKRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N |

Synonyms |

(R)-4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile 4-(2-(2-(2-methyl-1-pyrrolidinyl)ethyl)-1-benzofuran-5-yl)benzonitrile ABT 239 ABT-239 ABT239 benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of ABT-239: A Technical Guide to its Interaction with the Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-239, a non-imidazole benzofuran (B130515) derivative, is a potent and selective antagonist/inverse agonist of the histamine (B1213489) H3 receptor (H3R). This document provides an in-depth technical overview of the mechanism of action of this compound, focusing on its interaction with the H3R. We will explore its binding characteristics, its influence on downstream signaling pathways, and its consequential effects on neurotransmitter systems. This guide consolidates quantitative pharmacological data, details key experimental methodologies, and visualizes complex biological processes to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction to the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[1] It primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[1][2] Additionally, the H3R acts as a heteroreceptor on non-histaminergic neurons, modulating the release of various other neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[1][3] The H3R is coupled to the Gαi/o subunit of the G protein complex.[1] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Furthermore, the βγ subunits of the G protein can interact with N-type voltage-gated calcium channels, reducing calcium influx and subsequently neurotransmitter release.[1] The H3 receptor exhibits high constitutive activity, meaning it can signal without being bound by an agonist.[3] This property makes it a target for inverse agonists, which can reduce this basal signaling.

This compound: A Profile

This compound, with the chemical name 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, is a highly selective H3R antagonist with inverse agonist properties.[5][6] Its non-imidazole structure confers favorable pharmacokinetic properties and high brain penetrability, making it a valuable tool for CNS research and a potential therapeutic agent for cognitive and neurological disorders.[5]

Quantitative Pharmacology of this compound

The pharmacological activity of this compound has been extensively characterized through a variety of in vitro and ex vivo assays. The following tables summarize the key quantitative data regarding its binding affinity, functional antagonism, and inverse agonism.

Table 1: Binding Affinity of this compound at Histamine H3 Receptors

| Species | Preparation | Radioligand | Parameter | Value | Reference |

| Human | Recombinant H3R | [³H]Nα-methylhistamine | pKi | 9.5 | [7] |

| Human | Recombinant H3R | [³H]Nα-methylhistamine | Ki (nM) | ~0.32 | [6] |

| Rat | Recombinant H3R | [³H]Nα-methylhistamine | pKi | 8.9 | [7] |

| Rat | Recombinant H3R | [³H]Nα-methylhistamine | Ki (nM) | ~1.26 | [6] |

Table 2: Functional Activity of this compound at Histamine H3 Receptors

| Assay | Species | Preparation | Parameter | Value | Reference |

| [³⁵S]GTPγS Binding (Antagonism) | Human | Recombinant H3R | pKb | 9.0 | [5] |

| [³⁵S]GTPγS Binding (Antagonism) | Rat | Recombinant H3R | pKb | 8.3 | [5] |

| cAMP Formation (Antagonism) | Human | Recombinant H3R | pKb | 7.9 | [5] |

| cAMP Formation (Antagonism) | Rat | Recombinant H3R | pKb | 7.6 | [5] |

| [³H]Histamine Release (Antagonism) | Rat | Cortical Synaptosomes | pKb | 7.7 | [5] |

| Guinea Pig Ileum Contraction (Antagonism) | Guinea Pig | Ileal Segments | pA2 | 8.7 | [5] |

| [³⁵S]GTPγS Binding (Inverse Agonism) | Human | Recombinant H3R | pEC50 | 8.2 | [5] |

| [³⁵S]GTPγS Binding (Inverse Agonism) | Rat | Recombinant H3R | pEC50 | 8.9 | [5] |

Mechanism of Action: Signaling Pathways

As an antagonist, this compound blocks the binding of agonists like histamine to the H3R, thereby preventing the Gαi/o-mediated inhibition of adenylyl cyclase and allowing for increased cAMP production. As an inverse agonist, this compound reduces the constitutive activity of the H3R, leading to a decrease in basal G protein signaling. This dual action results in the disinhibition of neurotransmitter release.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpp.com [ijpp.com]

- 3. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. Expt. 6 Bioassay of histamine using guinea pig ileum by matching method | PPTX [slideshare.net]

- 6. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

ABT-239: A Potent and Selective Histamine H3 Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ABT-239, a non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist and inverse agonist. This compound has demonstrated high potency and selectivity for the H3 receptor, making it a valuable tool for neuroscience research and a potential therapeutic agent for various central nervous system (CNS) disorders, including Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] This document details its pharmacological properties, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Core Pharmacological Profile

This compound is distinguished by its high affinity for both human and rat H3 receptors.[1] It acts as a competitive antagonist, reversing the effects of H3R agonists, and also as a potent inverse agonist, inhibiting the constitutive activity of the receptor.[1] Its non-imidazole structure is a key feature, potentially avoiding certain off-target effects associated with imidazole-based compounds.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative view of its binding affinity, functional potency, and selectivity.

Table 1: Receptor Binding Affinity of this compound

| Species/Receptor | Assay Type | Parameter | Value | Reference |

| Human H3 | Radioligand Binding | pK_i | 9.4 | [1] |

| Rat H3 | Radioligand Binding | pK_i | 8.9 | [1] |

| Human H1 | Radioligand Binding | Selectivity | >1000-fold vs H3 | [1] |

| Human H2 | Radioligand Binding | Selectivity | >1000-fold vs H3 | [1] |

| Human H4 | Radioligand Binding | Selectivity | >1000-fold vs H3 | [1] |

Table 2: In Vitro Functional Activity of this compound

| Species/Assay | Mode of Action | Parameter | Value | Reference |

| Human H3 (cAMP formation) | Antagonist | pK_b | 7.9 | [1] |

| Rat H3 (cAMP formation) | Antagonist | pK_b | 7.6 | [1] |

| Human H3 ([³⁵S]GTPγS binding) | Antagonist | pK_b | 9.0 | [1] |

| Rat H3 ([³⁵S]GTPγS binding) | Antagonist | pK_b | 8.3 | [1] |

| Human H3 (Ca²⁺ mobilization) | Antagonist | pK_b | 7.9 | [1] |

| Rat Brain Synaptosomes ([³H]histamine release) | Antagonist | pK_b | 7.7 | [1] |

| Guinea Pig Ileum (Contraction) | Antagonist | pA₂ | 8.7 | [1] |

| Human H3 ([³⁵S]GTPγS binding) | Inverse Agonist | pEC₅₀ | 8.2 | [1] |

| Rat H3 ([³⁵S]GTPγS binding) | Inverse Agonist | pEC₅₀ | 8.9 | [1] |

Table 3: In Vivo Pharmacokinetic Properties of this compound

| Species | Bioavailability | t₁/₂ | Reference |

| Rat | 52-89% | 4-29 h | [1] |

| Dog | 52-89% | 4-29 h | [1] |

| Monkey | 52-89% | 4-29 h | [1] |

Histamine H3 Receptor Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gα_i/o_ family of G proteins.[4][5] As an antagonist and inverse agonist, this compound blocks and reduces the basal signaling activity of this receptor. The primary signaling cascade involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[4] H3R activation can also modulate other signaling pathways, including MAPK and PI3K pathways.[4][5]

Histamine H3 Receptor Signaling Pathway and the Antagonistic Action of this compound.

By blocking the H3R, this compound disinhibits the synthesis and release of histamine and other neurotransmitters, such as acetylcholine (B1216132) and dopamine (B1211576), in various brain regions.[5][6][7] This neurochemical effect is believed to underlie its pro-cognitive and wake-promoting properties.[6][8]

Experimental Protocols

The characterization of this compound involves a series of standard and specialized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

This assay is fundamental for determining the binding affinity (K_i) of a compound for a specific receptor.

Objective: To determine the affinity of this compound for histamine H3 receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., recombinant human or rat H3R).

-

Radiolabeled ligand (e.g., [³H]R-α-methylhistamine).

-

Test compound (this compound) at various concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor of interest and can be used to determine both antagonist and inverse agonist properties.

Objective: To assess the ability of this compound to antagonize agonist-stimulated G protein activation and to inhibit basal G protein activity (inverse agonism).

Materials:

-

Cell membranes expressing the H3R.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP.

-

Agonist (e.g., R-α-methylhistamine) for antagonist mode.

-

Test compound (this compound).

-

Incubation buffer.

Procedure:

-

Pre-incubation: Membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.

-

Incubation:

-

Antagonist Mode: Membranes are incubated with [³⁵S]GTPγS, a fixed concentration of agonist, and varying concentrations of this compound.

-

Inverse Agonist Mode: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of this compound in the absence of an agonist.

-

-

Filtration and Quantification: Similar to the radioligand binding assay, the mixture is filtered, and the amount of bound [³⁵S]GTPγS is quantified.

-

Data Analysis:

-

Antagonist: The IC₅₀ for the inhibition of agonist-stimulated binding is used to calculate the K_b.

-

Inverse Agonist: The EC₅₀ for the inhibition of basal [³⁵S]GTPγS binding is determined.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the in vivo effects of a drug.

Objective: To measure the effect of this compound administration on the extracellular levels of histamine, acetylcholine, and dopamine in brain regions like the frontal cortex and hippocampus.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

Analytical system (e.g., HPLC with electrochemical or fluorescence detection).

-

Experimental animals (e.g., rats).

Procedure:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.

-

Recovery: The animal is allowed to recover from surgery.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound (systemically or locally).

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using a sensitive analytical method.

-

Data Analysis: Changes in neurotransmitter levels over time are expressed as a percentage of the baseline levels.

Experimental and Validation Workflow

The following diagram illustrates a typical workflow for the preclinical validation of a novel H3R antagonist like this compound.

Preclinical Validation Workflow for an H3R Antagonist.

Conclusion

This compound is a well-characterized, potent, and selective non-imidazole H3R antagonist/inverse agonist. Its favorable pharmacological and pharmacokinetic profiles have established it as a critical research tool for elucidating the role of the histaminergic system in the CNS. The extensive preclinical data suggest its potential therapeutic utility in treating cognitive and sleep-wake disorders. However, it is important to note that clinical development of this compound was discontinued (B1498344) due to observations of QT prolongation, a serious cardiac side effect.[2] Despite this, this compound remains an invaluable compound for preclinical research in the field of H3R pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Inverse Agonist Activity of ABT-239: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-239 is a potent and selective, non-imidazole antagonist of the histamine (B1213489) H3 receptor (H3R).[1][2] Notably, the H3 receptor exhibits high constitutive activity, meaning it maintains a basal level of signaling even in the absence of an agonist. This compound distinguishes itself by acting as an inverse agonist, a mechanism that not only blocks the action of agonists but also curtails this inherent, agonist-independent activity of the H3 receptor.[3][4] This inverse agonism is central to its therapeutic potential, as it leads to an enhanced release of histamine and other key neurotransmitters, including acetylcholine (B1216132), in brain regions associated with cognition and arousal.[1][2][5] This technical guide provides an in-depth exploration of the inverse agonist activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental frameworks.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological profile of this compound at the human and rat histamine H3 receptors.

Table 1: this compound Binding Affinity and Functional Antagonist Potency

| Parameter | Species | Value | Assay Type | Reference |

| pKi | Human | 9.4 - 9.5 | Radioligand Binding | [1][2][3] |

| Rat | 8.9 | Radioligand Binding | [1][2][3] | |

| pKb | Human | 9.0 | [³⁵S]GTPγS Binding | [3] |

| Human | 7.9 | cAMP Formation | [3] | |

| Human | 7.9 | Calcium Mobilization | [3] | |

| Rat | 8.3 | [³⁵S]GTPγS Binding | [3] | |

| Rat | 7.6 | cAMP Formation | [3] | |

| Rat | 7.7 | [³H]Histamine Release | [3] | |

| pA2 | Guinea Pig | 8.7 | Ileum Contraction | [3] |

Table 2: this compound Inverse Agonist Potency

| Parameter | Species | Value | Assay Type | Reference |

| pEC50 | Human | 8.2 | [³⁵S]GTPγS Binding | [3] |

| Rat | 8.9 | [³⁵S]GTPγS Binding | [3] |

Core Signaling Pathway of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation, or constitutive activity, initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release. This compound, by acting as an inverse agonist, inhibits this pathway, thereby disinhibiting neurotransmitter release.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the H3 receptor and is instrumental in quantifying both antagonist and inverse agonist properties.

Objective: To determine the potency of this compound as an antagonist of agonist-stimulated [³⁵S]GTPγS binding and as an inverse agonist by measuring its effect on basal [³⁵S]GTPγS binding.

Materials:

-

Membranes from HEK293 cells stably expressing the human H3 receptor.[6]

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

-

GTPγS (unlabeled).

-

GDP.

-

(R)-α-methylhistamine (RAMH) or other H3 agonist.

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Scintillation cocktail.

-

96-well filter plates (e.g., Millipore MAPH).

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells expressing the H3 receptor in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, combine assay buffer, GDP (final concentration ~10 µM), cell membranes (10-20 µg protein/well), and varying concentrations of this compound.

-

For inverse agonist activity: Add only this compound.

-

For antagonist activity: Pre-incubate membranes with this compound before adding a fixed concentration (e.g., EC₈₀) of an H3 agonist like RAMH.

-

-

Reaction Initiation: Start the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

-

Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.

-

Termination: Terminate the assay by rapid filtration through the filter plates using a cell harvester.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Detection: Dry the filter plates, add scintillation cocktail to each well, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Plot the specific binding against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response equation to determine EC₅₀ (for inverse agonism) or IC₅₀ (for antagonism) values. These are then converted to pEC₅₀ and pKb values, respectively.

cAMP Accumulation Assay

This assay measures the functional consequence of H3 receptor modulation on the downstream second messenger, cyclic AMP (cAMP). As the H3 receptor is Gi-coupled, its activation (including constitutive activity) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Objective: To quantify the ability of this compound to reverse agonist-induced inhibition of cAMP production (antagonism) and to increase basal cAMP levels by inhibiting constitutive H3R activity (inverse agonism).

Materials:

-

CHO or HEK293 cells stably expressing the human H3 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

H3 receptor agonist (e.g., histamine).

-

This compound.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

References

- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands | Semantic Scholar [semanticscholar.org]

- 5. Selective brain region activation by histamine H₃ receptor antagonist/inverse agonist this compound enhances acetylcholine and histamine release and increases c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A robust and high-capacity [(35)S]GTPgammaS binding assay for determining antagonist and inverse agonist pharmacological parameters of histamine H(3) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Pro-Cognitive Agent: A Technical Guide to the Discovery and Synthesis of ABT-239

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of ABT-239, a potent and selective non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist. This compound has demonstrated significant potential in preclinical models for treating cognitive deficits associated with various neurological and psychiatric disorders, including ADHD, Alzheimer's disease, and schizophrenia.[1][2] This document details the scalable synthetic route, in vitro and in vivo pharmacological properties, and the underlying mechanism of action of this compound, offering a valuable resource for researchers in the field of neuroscience and drug development.

Introduction: The Rationale for Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters, such as acetylcholine (B1216132) and dopamine (B1211576), in the central nervous system.[3] Consequently, antagonists of the H3 receptor are hypothesized to enhance neurotransmission, thereby offering a therapeutic strategy for conditions characterized by cognitive impairment.[4] Early H3 receptor antagonists were primarily imidazole-based compounds, which were associated with limitations such as poor blood-brain barrier penetration and potential for drug-drug interactions through inhibition of cytochrome P450 enzymes.[5] This spurred the development of non-imidazole antagonists like this compound, which exhibits a more favorable drug-like profile.[5]

Discovery and Synthesis of this compound

This compound, chemically known as 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, was developed by Abbott Laboratories as a potent and selective H3 receptor antagonist.[1]

Scalable Synthetic Route

A facile and scalable synthesis for this compound has been developed, enabling the production of kilogram quantities required for preclinical and clinical investigations.[5][6] The synthesis commences with the commercially available 4'-hydroxy-biphenyl-4-carbonitrile and proceeds through a four-step chemical process followed by salt formation, achieving an overall yield of approximately 40%.[5] This process was designed to be robust and avoids chromatographic purification.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Monoiodination: 4'-hydroxy-biphenyl-4-carbonitrile is subjected to a highly selective monoiodination using N-iodosuccinimide (NIS) in acetic acid with a catalytic amount of sulfuric acid to yield 4'-hydroxy-3'-iodo-biphenyl-4-carbonitrile (B1336674) in near quantitative yield.

-

Sonogashira−Stevens Coupling: The resulting iodophenol undergoes a palladium-catalyzed cross-coupling reaction with but-3-yn-1-ol. This one-step reaction forms the benzofuran (B130515) core, yielding 4-[2-(2-hydroxy-ethyl)-benzofuran-5-yl]-benzonitrile in over 80% yield.

-

Tosylation: The alcohol is then converted to a tosylate to create a good leaving group for the subsequent nucleophilic substitution.

-

Nucleophilic Substitution: The tosylate is reacted with (R)-2-methylpyrrolidine to introduce the terminal amine, affording this compound.

-

Salt Formation: The final compound is typically converted to a salt, such as the tartrate salt, for improved stability and handling.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the histamine H3 receptor and demonstrates potent antagonist and inverse agonist activity.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been extensively characterized in various assays.

| Parameter | Species | Value | Reference |

| Binding Affinity (pKi) | |||

| H3 Receptor | Human | 9.4 | [5] |

| Rat | 8.9 | [5] | |

| Functional Activity | |||

| Antagonist Activity (pKb) | |||

| cAMP Formation | Human | 7.9 | [5] |

| Rat | 7.6 | [5] | |

| [35S]GTPγS Binding | Human | 9.0 | [5] |

| Rat | 8.3 | [5] | |

| Calcium Mobilization | Human | 7.9 | [5] |

| [3H]Histamine Release | Rat | 7.7 | [5] |

| Guinea Pig Ileum Contraction (pA2) | Guinea Pig | 8.7 | [5] |

| Inverse Agonist Activity (pEC50) | |||

| [35S]GTPγS Binding | Human | 8.2 | [5] |

| Rat | 8.9 | [5] |

Table 1: In Vitro Pharmacological Data for this compound

This compound is over 1000-fold selective for the human H3 receptor compared to the H1, H2, and H4 histamine receptors.[5]

Pharmacokinetics

This compound displays favorable pharmacokinetic characteristics across multiple species, with good oral bioavailability.[5]

| Species | t1/2 (h) | Oral Bioavailability (%) | Reference |

| Rat | 4 - 29 | 52 - 89 | [5] |

| Dog | 4 - 29 | 52 - 89 | [5] |

| Monkey | 4 - 29 | 52 - 89 | [5] |

Table 2: Pharmacokinetic Parameters of this compound

Detailed Experimental Methodologies

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293T) transiently or stably expressing the human or rat H3 receptor.

-

Assay Buffer: A typical assay buffer is 50 mM Tris-HCl, pH 7.4.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-N-α-Methylhistamine) and varying concentrations of the test compound (this compound).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the H3 receptor are used.

-

Assay Buffer: The buffer typically contains Tris-HCl, MgCl2, NaCl, and GDP.

-

Incubation: Membranes are incubated with [35S]GTPγS, a receptor agonist (for antagonist mode), and varying concentrations of the test compound (this compound). For inverse agonist mode, the agonist is omitted.

-

Termination and Filtration: The reaction is terminated by rapid filtration.

-

Quantification: Radioactivity is measured by scintillation counting.

-

Data Analysis: The potency (EC50 or IC50) and efficacy (Emax) of the compound are determined.

cAMP Formation Assay

This assay measures the functional consequence of H3 receptor activation or inhibition on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).

-

Cell Culture: Whole cells expressing the H3 receptor are used.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and with the test compound (this compound).

-

Stimulation: Adenylyl cyclase is stimulated with an agent like forskolin, and the effect of an H3 receptor agonist in the presence or absence of the antagonist is measured.

-

Lysis and Detection: Cells are lysed, and cAMP levels are quantified using various methods, such as immunoassays (e.g., HTRF) or reporter gene assays.

-

Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP formation is quantified.

In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., frontal cortex, hippocampus).

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the test compound (this compound).

-

Analysis: The concentrations of neurotransmitters (e.g., acetylcholine, dopamine) and their metabolites in the dialysate are quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

-

Data Analysis: Changes in neurotransmitter levels over time are analyzed to determine the in vivo effect of the compound.

Mechanism of Action and Signaling Pathways

This compound acts as an antagonist and inverse agonist at the histamine H3 receptor. By blocking the inhibitory tone of this receptor, this compound enhances the release of several neurotransmitters, which is believed to be the primary mechanism for its pro-cognitive effects.

Caption: Mechanism of action of this compound.

Studies have also indicated that the pro-cognitive effects of this compound may involve the PI3K/AKT/GSK-3β signaling pathway. The integrity of the brain histaminergic system is required for this compound to exert its effects, which include the phosphorylation of GSK-3β.

Caption: Postulated signaling pathway for this compound's pro-cognitive effects.

Preclinical Evaluation Workflow

The preclinical assessment of H3 receptor antagonists like this compound typically follows a structured workflow to establish efficacy and safety.

Caption: General preclinical evaluation workflow for H3 receptor antagonists.

Conclusion

This compound is a well-characterized, potent, and selective non-imidazole histamine H3 receptor antagonist/inverse agonist with a promising preclinical profile for the treatment of cognitive disorders. Its development has provided valuable insights into the therapeutic potential of modulating the brain's histaminergic system. Although its clinical development was halted due to cardiac side effects (QT prolongation), this compound remains an important pharmacological tool for researchers investigating the role of the H3 receptor in health and disease.[1] This technical guide serves as a comprehensive resource, consolidating key information on its synthesis, pharmacology, and mechanism of action to aid in future research and drug discovery efforts in this area.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. biorxiv.org [biorxiv.org]

- 8. resources.revvity.com [resources.revvity.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Robust and High-Capacity [35S]GTPγS Binding Assay for Determining Antagonist and Inverse Agonist Pharmacological Parameters of Histamine H3 Receptor Ligands | Semantic Scholar [semanticscholar.org]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Histamine H3 receptor activation inhibits dopamine D1 receptor-induced cAMP accumulation in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 18. news-medical.net [news-medical.net]

- 19. benchchem.com [benchchem.com]

ABT-239 chemical structure and properties

An In-Depth Technical Guide to ABT-239

Introduction

This compound, with the chemical name 4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, is a potent and selective, non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist.[1][2] Developed for its potential therapeutic applications in cognitive disorders, this compound has been extensively studied for its ability to modulate various neurotransmitter systems within the central nervous system (CNS). As a G protein-coupled receptor (GPCR), the H3 receptor is primarily expressed in the CNS, including regions critical for cognition like the cerebral cortex, hippocampus, and striatum.[3] this compound's antagonism of these receptors leads to enhanced release of histamine and other key neurotransmitters, underpinning its pro-cognitive and neuroprotective effects observed in preclinical models.[1][3] This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Physicochemical Properties

This compound is distinguished by its non-imidazole structure, which was a departure from earlier H3R antagonists. Its chemical and physical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile | [1][2] |

| SMILES | C[C@H]1N(CCC2=CC3=C(C=CC(C4=CC=C(C#N)C=C4)=C3)O2)CCC1 | [4] |

| Molecular Formula | C22H22N2O | [4] |

| CAS Number | 460746-46-7 | [4] |

| Property | Value | Source |

| Molecular Weight | 330.42 g/mol | [4] |

| Appearance | Solid, Light yellow to khaki | [4] |

| Solubility | In Vitro: | |

| DMSO: ≥ 100 mg/mL (302.65 mM) | [4] | |

| Water: < 0.1 mg/mL (insoluble) | [4] | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | [4] |

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is the blockade of histamine H3 receptors. These receptors function as presynaptic autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. By acting as an antagonist/inverse agonist, this compound removes this inhibitory feedback, leading to an increased release of histamine in key brain regions.[3]

This increase in histamine subsequently modulates the release of other crucial neurotransmitters involved in arousal, learning, and memory, including acetylcholine (B1216132) (ACh) and dopamine (B1211576) (DA).[1][3] Additionally, studies have shown that this compound possesses a notable affinity for the sigma-1 receptor and can act as a transient receptor potential vanilloid type 1 (TRPV1) antagonist.[3][4]

Binding Profile and Potency

This compound demonstrates high affinity for both rat and human H3 receptors, highlighting its potency.

| Receptor Target | Species | Binding Affinity (pKi) | Source |

| Histamine H3 Receptor | Human | 9.5 | [1][3] |

| Histamine H3 Receptor | Rat | 8.9 | [1][3] |

Pharmacodynamic Effects

Preclinical studies have demonstrated a range of pharmacodynamic effects following this compound administration:

-

Neurotransmitter Release: Significantly enhances the release of acetylcholine in the frontal cortex and hippocampus, and dopamine in the frontal cortex.[1] Perfusion of the tuberomammillary nucleus (TMN) with this compound (10 μM) increases histamine release in the TMN, nucleus basalis of Meynertal (NBM), and cortex.[4]

-

Gene Expression: Increases the expression of c-Fos, a marker of neuronal activity, in the cortex and NBM.[3]

-

Cell Signaling: Systemic treatment with this compound has been shown to increase the phosphorylation of glycogen (B147801) synthase kinase 3 beta (GSK-3β) in both cortical and hippocampal tissues.[5]

Key Experimental Protocols

The characterization of this compound has involved numerous in vivo and in vitro assays. Detailed methodologies for two representative experiments are provided below.

In Vivo Microdialysis for Neurotransmitter Release

This protocol is used to measure extracellular levels of neurotransmitters like acetylcholine and dopamine in the brains of freely moving animals, providing direct evidence of a drug's effect on neurotransmitter release.

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized and surgically implanted with a guide cannula targeting a specific brain region (e.g., frontal cortex or hippocampus).

-

Recovery: Animals are allowed to recover from surgery for several days before the experiment.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min).

-

Basal Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline neurotransmitter level.

-

Drug Administration: this compound is administered (e.g., intraperitoneally, i.p.) at various doses (e.g., 0.1-3.0 mg/kg).[1]

-

Post-Treatment Collection: Dialysate samples continue to be collected for several hours post-administration.

-

Sample Analysis: The collected samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with electrochemical or mass spectrometric detection to quantify the concentrations of acetylcholine and dopamine.

Object Recognition Test (ORT) for Cognitive Enhancement

The ORT is a widely used behavioral assay to assess learning and memory in rodents. It leverages the natural tendency of rodents to explore novel objects over familiar ones.

Methodology:

-

Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) for 1-2 days to acclimate them to the testing environment.

-

Training (Familiarization) Phase: On the test day, two identical objects are placed in the arena. Each mouse is placed in the arena and allowed to freely explore the objects for a specified time (e.g., 10 minutes). The time spent exploring each object is recorded.

-

Drug Administration: this compound can be administered at different times to test its effect on memory acquisition (pre-training) or consolidation (post-training).[6] For acquisition studies, the compound is given before the training phase.[6]

-

Inter-Trial Interval (ITI): The mouse is returned to its home cage for a retention interval, which can range from 1 hour (short-term memory) to 24 hours (long-term memory).

-

Test Phase: The mouse is returned to the arena, where one of the familiar objects has been replaced with a novel object. The mouse is allowed to explore for a set time (e.g., 5 minutes).

-

Data Analysis: The time spent exploring the familiar (Tf) and novel (Tn) objects is recorded. A Discrimination Index (DI) is calculated as (Tn - Tf) / (Tn + Tf). A positive DI indicates that the mouse remembers the familiar object and prefers the novel one, signifying intact memory. An improvement in the DI in the drug-treated group compared to a control group suggests pro-cognitive effects.

Summary

This compound is a well-characterized H3R antagonist with significant potential as a cognitive enhancer. Its ability to disinhibit histamine release and subsequently modulate cholinergic and dopaminergic systems provides a clear mechanism for its observed pro-cognitive, anti-amnesic, and neuroprotective effects in preclinical models. The data gathered from extensive pharmacological and behavioral studies, utilizing protocols such as in vivo microdialysis and object recognition tests, have established a robust profile for this compound as a valuable tool for CNS research and a promising candidate for the development of therapies for cognitive dysfunction.

References

- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the histamine H3 receptor antagonist this compound on acute and repeated nicotine locomotor responses in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Donepezil, an acetylcholine esterase inhibitor, and this compound, a histamine H3 receptor antagonist/inverse agonist, require the integrity of brain histamine system to exert biochemical and procognitive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of ABT-239: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of ABT-239, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist/inverse agonist. The data herein is compiled from a range of preclinical studies, offering insights into its mechanism of action, binding and functional activity, pharmacokinetic properties, and in vivo efficacy in various animal models.

Core Pharmacological Attributes

This compound, chemically known as 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, is a non-imidazole compound that has demonstrated significant potential in preclinical models for various central nervous system (CNS) disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, and schizophrenia.[1][2] It was developed by Abbott Laboratories.[2] Although its development for human use was halted due to cardiac side effects (QT prolongation), it remains a valuable tool in animal research for investigating the role of H3 receptor antagonism.[2]

Mechanism of Action

This compound acts as a potent antagonist and inverse agonist at the histamine H3 receptor.[3] The H3 receptor is a presynaptic autoreceptor predominantly expressed in the CNS that negatively regulates the synthesis and release of histamine.[4][5] It also functions as a heteroreceptor, modulating the release of other key neurotransmitters.

By blocking the inhibitory action of presynaptic H3 receptors, this compound enhances the release of histamine and other neurotransmitters, including acetylcholine (B1216132) and dopamine, in brain regions associated with cognition and arousal, such as the frontal cortex and hippocampus.[1][4][5] This neurochemical modulation is believed to be the primary mechanism underlying its pro-cognitive and therapeutic effects observed in preclinical models.[3][4][5]

Below is a diagram illustrating the signaling pathway affected by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various preclinical in vitro and in vivo studies.

In Vitro Binding Affinity and Functional Activity

| Parameter | Species | Value | Assay Type |

| Binding Affinity (pKi) | |||

| H3 Receptor | Human | 9.5 | Radioligand Binding |

| H3 Receptor | Rat | 8.9 | Radioligand Binding |

| Functional Antagonism (pKb) | |||

| H3 Receptor (cAMP formation) | Human | 7.9 | cAMP Assay |

| H3 Receptor (cAMP formation) | Rat | 7.6 | cAMP Assay |

| H3 Receptor ([³⁵S]GTPγS binding) | Human | 9.0 | [³⁵S]GTPγS Binding |

| H3 Receptor ([³⁵S]GTPγS binding) | Rat | 8.3 | [³⁵S]GTPγS Binding |

| H3 Receptor (Ca²⁺ mobilization) | Human | 7.9 | Calcium Mobilization Assay |

| H3 Receptor ([³H]histamine release) | Rat Cortex | 7.7 | Synaptosome Release Assay |

| Functional Antagonism (pA2) | |||

| H3 Receptor | Guinea Pig Ileum | 8.7 | Isolated Tissue Assay |

| Inverse Agonism (pEC50) | |||

| H3 Receptor ([³⁵S]GTPγS binding) | Human | 8.2 | [³⁵S]GTPγS Binding |

| H3 Receptor ([³⁵S]GTPγS binding) | Rat | 8.9 | [³⁵S]GTPγS Binding |

Data compiled from Esbenshade et al., 2005.[1][3]

This compound demonstrates over 1000-fold selectivity for the H3 receptor compared to human H1, H2, and H4 histamine receptors.[3]

In Vivo Pharmacokinetic Profile

| Species | t₁/₂ (hours) | Oral Bioavailability (%) |

| Rat | 4 - 29 | 52 - 89 |

| Dog | 4 - 29 | 52 - 89 |

| Monkey | 4 - 29 | 52 - 89 |

Data compiled from Esbenshade et al., 2005.[3]

In Vivo Efficacy in Preclinical Models

| Model | Species | Effective Dose Range (mg/kg) | Observed Effect |

| Cognition | |||

| Inhibitory Avoidance | Rat Pups | 0.1 - 1.0 | Improved acquisition |

| Social Memory | Adult Rats | 0.01 - 0.3 | Improved social memory |

| Social Memory | Aged Rats | 0.3 - 1.0 | Improved social memory |

| Nicotine-Induced Memory Enhancement | Mice | 0.1 - 3.0 (in combination) | Augmented nicotine's effect |

| Stress-Induced Memory Impairment | Rats | Not specified | Abolished/prevented deficits |

| Schizophrenia-like Behaviors | |||

| Prepulse Inhibition of Startle | DBA/2 Mice | 1.0 - 3.0 | Improved gating deficits |

| N40 Gating Deficits | DBA/2 Mice | 1.0 - 10.0 | Improved gating deficits |

| Methamphetamine-Induced Hyperactivity | Mice | 1.0 | Attenuated hyperactivity |

| Neurochemical Effects | |||

| Acetylcholine Release (Frontal Cortex & Hippocampus) | Rats | 0.1 - 3.0 | Enhanced release |

| Dopamine Release (Frontal Cortex) | Rats | 3.0 | Enhanced release |

Data compiled from Fox et al., 2005, Kruk et al., 2012, and Trofimiuk et al., 2021.[1][4][6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to characterize this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for histamine H3 receptors.

-

Method:

-

Membranes from cells recombinantly expressing either human or rat H3 receptors were prepared.

-

Membranes were incubated with a specific radioligand for the H3 receptor (e.g., [³H]Nα-methylhistamine) and varying concentrations of this compound.

-

Following incubation, the bound and free radioligand were separated by rapid filtration.

-

The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.

-

IC₅₀ values (the concentration of this compound that inhibits 50% of specific radioligand binding) were determined from competition curves.

-

Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Functional Assays

-

Objective: To assess the antagonist and inverse agonist activity of this compound at H3 receptors.

-

Method:

-

Cell membranes expressing H3 receptors were incubated with GDP, [³⁵S]GTPγS, and either an agonist (for antagonism studies) or vehicle (for inverse agonism studies) in the presence of varying concentrations of this compound.

-

The H3 receptor is a G-protein coupled receptor (GPCR). Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, which can be measured by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

The reaction was terminated, and the amount of bound [³⁵S]GTPγS was measured by scintillation counting.

-

For antagonism, the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding was quantified to determine the pKb.

-

For inverse agonism, the ability of this compound to inhibit the basal (constitutive) [³⁵S]GTPγS binding was measured to determine the pEC₅₀.[3]

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular levels of neurotransmitters in the brains of freely moving animals.

-

Method:

-

Rats were surgically implanted with a microdialysis guide cannula targeting a specific brain region (e.g., frontal cortex, hippocampus).

-

After a recovery period, a microdialysis probe was inserted through the guide cannula.

-

The probe was perfused with artificial cerebrospinal fluid (aCSF), and samples (dialysates) were collected at regular intervals.

-

A baseline level of neurotransmitter release was established.

-

This compound was administered (e.g., intraperitoneally), and dialysate collection continued.

-

Neurotransmitter concentrations (e.g., acetylcholine, dopamine) in the dialysates were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Changes in neurotransmitter levels post-drug administration were expressed as a percentage of the baseline.[1]

-

Below is a diagram illustrating the experimental workflow for in vivo microdialysis.

Behavioral Models: Social Memory Test

-

Objective: To evaluate the effect of this compound on short-term social recognition memory.

-

Method:

-

The test consists of two trials. In the first trial (T1), an adult rat is placed in a testing arena and allowed to explore a juvenile rat for a set period.

-

Following an inter-trial interval, the adult rat is returned to the arena for the second trial (T2).

-

In T2, the adult rat is presented with the same juvenile rat from T1 and a novel juvenile rat.

-

The time the adult rat spends investigating each juvenile is recorded.

-

A rat with intact social memory will spend significantly more time investigating the novel juvenile.

-

This compound or vehicle is administered before T1. An improvement in social memory is indicated by a greater discrimination between the familiar and novel juvenile compared to the vehicle-treated group.[1]

-

Logical Relationships and Therapeutic Rationale

The therapeutic rationale for using this compound in CNS disorders is based on a logical cascade of effects stemming from its primary pharmacological action.

Summary and Conclusion

This compound is a well-characterized preclinical tool compound that potently and selectively antagonizes the histamine H3 receptor. Its ability to act as an inverse agonist further enhances its modulatory effects on the histaminergic system. Preclinical data robustly support its mechanism of action, leading to enhanced release of pro-cognitive neurotransmitters. This translates to significant efficacy in a wide range of animal models of cognitive impairment and schizophrenia-like symptoms. The compound exhibits favorable pharmacokinetic properties in multiple species, including good oral bioavailability. While clinical development was halted, the extensive preclinical profile of this compound provides a strong foundation for understanding the therapeutic potential of H3 receptor antagonism in treating complex CNS disorders.

References

- 1. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress [frontiersin.org]

- 6. Effects of the histamine H₃ receptor antagonist this compound on cognition and nicotine-induced memory enhancement in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ABT-239 in Modulating Neurotransmission: A Technical Guide

Abstract

ABT-239, a non-imidazole, high-affinity antagonist/inverse agonist of the histamine (B1213489) H3 receptor (H3R), has demonstrated significant potential in modulating key neurotransmitter systems implicated in cognitive and neuropsychiatric disorders. As a presynaptic autoreceptor and heteroreceptor, the H3R plays a crucial role in regulating the release of histamine and other neurotransmitters such as acetylcholine (B1216132) and dopamine (B1211576). By blocking the constitutive activity and agonist-induced signaling of the H3R, this compound effectively disinhibits the synthesis and release of these neurochemicals in specific brain regions. This guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Histamine H3 Receptor Antagonism

The primary mechanism through which this compound exerts its effects is by acting as a potent and selective antagonist and inverse agonist at the histamine H3 receptor.[1] The H3R is a G protein-coupled receptor (GPCR) that functions primarily as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[2] It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other critical neurotransmitters, including acetylcholine (ACh), dopamine (DA), norepinephrine, and serotonin.[2]

This compound binds with high affinity to both rat and human H3 receptors.[3] Its antagonist properties block the inhibitory effect of histamine on the H3R. Furthermore, its inverse agonist properties inhibit the receptor's constitutive activity, which is present even in the absence of an agonist.[1] The net effect of this dual action is a robust increase in the release of histamine from histaminergic neurons.[1][2] This surge in histamine subsequently acts on postsynaptic H1 and H2 receptors, leading to enhanced neuronal excitability and the modulation of other neurotransmitter systems, which is believed to underlie its pro-cognitive effects.[2]

Data Presentation: Quantitative Pharmacology and In Vivo Effects

The pharmacological profile of this compound has been extensively characterized through in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Species | Value | Assay Type | Reference |

| Binding Affinity (pKi) | Human | 9.5 | Radioligand Binding | [2][3] |

| Rat | 8.9 | Radioligand Binding | [2][3] | |

| Functional Antagonism (pKb) | Human | 9.0 | [³⁵S]GTPγS Binding | [1][4] |

| Rat | 8.3 | [³⁵S]GTPγS Binding | [1][4] | |

| Rat | 7.7 | [³H]Histamine Release | [1][4] | |

| Inverse Agonism (pEC₅₀) | Human | 8.2 | [³⁵S]GTPγS Binding | [1][4] |

| Rat | 8.9 | [³⁵S]GTPγS Binding | [1][4] |

Table 2: In Vivo Effects of this compound on Neurotransmitter Release

| Neurotransmitter | Brain Region | Dose/Concentration | Effect | Reference |

| Acetylcholine | Frontal Cortex, Hippocampus | 0.1 - 3.0 mg/kg | Enhanced Release | [3] |

| Dopamine | Frontal Cortex | 3.0 mg/kg | Enhanced Release | [3] |

| Striatum | 3.0 mg/kg | No Effect | [3] | |

| Histamine | Tuberomammillary Nucleus (TMN) | 10 µM (Perfusion) | Increased Release | [5][6] |

| Nucleus Basalis of Meynert (NBM) | 10 µM (Perfusion) | Increased Release | [5][6] | |

| Cortex | 10 µM (Perfusion) | Increased Release | [5][6] |

Table 3: Preclinical Efficacy of this compound in Behavioral Models

| Model | Species | Dose (mg/kg) | Effect | Reference |

| Inhibitory Avoidance (Cognition) | Rat Pups | 0.1 - 1.0 | Improved Acquisition | [3] |

| Social Memory | Adult & Aged Rats | 0.01 - 1.0 | Improved | [3] |

| Prepulse Inhibition (Schizophrenia) | DBA/2 Mice | 1.0 - 3.0 | Improved Gating Deficits | [3] |

| Methamphetamine Hyperactivity | Mice | 1.0 | Attenuated | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used to characterize this compound.

Histamine H3 Receptor Radioligand Binding Assay

This protocol determines the binding affinity of a compound for the H3 receptor through competitive displacement of a radiolabeled ligand.

Principle: This is a competitive binding assay that measures the ability of an unlabeled compound (this compound) to displace a specific radiolabeled H3 receptor agonist, such as [³H]-Nα-methylhistamine, from receptor-rich cell membranes.[7]

Materials:

-

Membrane Preparation: Membranes from HEK293 or CHO cells stably expressing the human or rat H3 receptor.[7]

-

Competitor: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H3R ligand like clobenpropit (B1669187) or thioperamide.[7][9]

-

Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[7]

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Incubation: In a 96-well plate, combine the cell membrane preparation (15-30 µg protein), a fixed concentration of [³H]NAMH (e.g., 2 nM), and varying concentrations of this compound or the non-specific binding control.[7][8] The total assay volume is typically 200-250 µL.

-

Incubate the mixture at room temperature (25°C) for 60-120 minutes to reach equilibrium.[7][10]

-

Termination & Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit a one-site competition model and determine the IC₅₀ value. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[8]

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.[11]

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into a target brain region.[12] The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the aCSF (dialysate), which is then collected and analyzed.[13]

Materials:

-

Animals: Adult male Sprague-Dawley or Wistar rats (250-350g).

-

Surgical Equipment: Stereotaxic frame, anesthetic machine (e.g., isoflurane), surgical drill.

-

Microdialysis System: Microdialysis probes (e.g., CMA 12), microinfusion pump, fraction collector.[14]

-

Perfusion Fluid: Artificial cerebrospinal fluid (aCSF), typically containing (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂.[14]

-

Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for monoamines (dopamine) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for acetylcholine.[14]

Procedure:

-

Animal Surgery: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., prefrontal cortex, hippocampus).[14]

-

Probe Implantation: Slowly lower the microdialysis probe to the precise stereotaxic coordinates of the target region and secure it to the skull with dental cement.

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Experiment: On the day of the experiment, connect the probe to the microinfusion pump and fraction collector.

-

Stabilization & Baseline: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) for a stabilization period of at least 2 hours.[14] Following stabilization, collect 3-4 baseline dialysate samples (e.g., 20-minute fractions) to establish basal neurotransmitter levels.[14]

-

Drug Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose.

-

Sample Collection: Continue collecting dialysate samples for at least 2-3 hours post-administration.

-

Analysis: Analyze the collected dialysate samples using HPLC-ECD or LC-MS/MS to quantify the concentrations of the neurotransmitters of interest.

-

Data Analysis: Express the neurotransmitter concentrations in each post-dose sample as a percentage of the average baseline concentration.

Downstream Signaling and Pro-Cognitive Effects

The modulation of neurotransmission by this compound initiates downstream signaling cascades associated with synaptic plasticity and cognitive function. Blockade of H3Rs has been shown to increase the phosphorylation of cAMP response element-binding protein (CREB) and Glycogen Synthase Kinase-3β (GSK-3β) at Serine 9, two key players in memory and learning pathways.[15][16] The enhanced release of acetylcholine and dopamine in cortical and hippocampal regions is believed to be the neurochemical basis for the pro-cognitive effects observed with this compound in various preclinical models of cognition and memory.[2][3]

Conclusion

This compound is a powerful pharmacological tool and a potential therapeutic agent that modulates neurotransmission primarily by blocking histamine H3 receptors. This action leads to a cascade of neurochemical events, most notably the enhanced release of histamine, acetylcholine, and dopamine in brain regions critical for cognition. The quantitative data from in vitro and in vivo studies consistently support its mechanism of action and demonstrate its efficacy in preclinical models. The detailed protocols provided herein offer a foundation for further investigation into the nuanced roles of the histaminergic system in health and disease, and for the development of novel therapeutics targeting the H3 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: I. Potent and selective histamine H3 receptor antagonist with drug-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective brain region activation by histamine H₃ receptor antagonist/inverse agonist this compound enhances acetylcholine and histamine release and increases c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Development of a Conformational Histamine H3 Receptor Biosensor for the Synchronous Screening of Agonists and Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Donepezil, an acetylcholine esterase inhibitor, and this compound, a histamine H3 receptor antagonist/inverse agonist, require the integrity of brain histamine system to exert biochemical and procognitive effects in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

ABT-239 for Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-239, chemically known as 4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile, is a potent and selective, non-imidazole histamine (B1213489) H3 receptor (H3R) antagonist with inverse agonist properties.[1][2] Developed by Abbott Laboratories, it has demonstrated significant pro-cognitive effects in a wide range of preclinical models, suggesting potential therapeutic utility for treating cognitive deficits in disorders like Attention-Deficit/Hyperactivity Disorder (ADHD), Alzheimer's disease, and schizophrenia.[2][3] The histamine H3 receptor is a presynaptic G protein-coupled receptor (GPCR) that acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons, regulating the release of various neurotransmitters crucial for cognitive processes.[4][5][6]

Blockade of these receptors by antagonists like this compound enhances the release of histamine, acetylcholine (B1216132), dopamine, and norepinephrine (B1679862) in key brain regions associated with learning and memory.[6][7][8] Despite its promising preclinical profile, this compound's development for human use was halted due to the observation of QT prolongation, a dangerous cardiac side effect.[2] Nevertheless, it remains a valuable tool in animal research for exploring the therapeutic potential of H3 receptor antagonism. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological data, experimental protocols, and underlying mechanisms.

Mechanism of Action

This compound exerts its effects primarily by acting as a competitive antagonist and inverse agonist at the histamine H3 receptor.[1] These receptors are constitutively active, meaning they have a baseline level of activity even without a stimulating ligand. As an inverse agonist, this compound not only blocks the receptor from being activated by histamine but also reduces this baseline constitutive activity.[1]

The H3 receptor functions in two key ways within the central nervous system:

-

As an Autoreceptor: Located on the presynaptic terminals of histaminergic neurons originating in the tuberomammillary nucleus (TMN), H3 autoreceptors provide a negative feedback mechanism that inhibits the synthesis and release of histamine.[1][4] By blocking these autoreceptors, this compound disinhibits the neuron, leading to increased histamine release in projection areas like the cerebral cortex and hippocampus.[1][9]

-

As a Heteroreceptor: H3 receptors are also located on the presynaptic terminals of a variety of non-histaminergic neurons. Here, they act as heteroreceptors to inhibit the release of other key neurotransmitters. This compound's antagonism of these heteroreceptors leads to an enhanced release of:

-

Acetylcholine (ACh): Particularly in the frontal cortex and hippocampus, which is critical for learning and memory.[3][5][6][7]

-

Dopamine (DA): Increased release has been observed in the frontal cortex.[3][7]

-

Norepinephrine (NA) and Serotonin (5-HT): The release of these neurotransmitters is also modulated by H3 receptor activity.[4][7]

-

This broad enhancement of wakefulness- and cognition-promoting neurotransmitters is believed to be the primary mechanism underlying the pro-cognitive effects of this compound.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacological properties of this compound [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 5. Frontiers | Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse [frontiersin.org]

- 6. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective H3 Antagonist (this compound) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective brain region activation by histamine H₃ receptor antagonist/inverse agonist this compound enhances acetylcholine and histamine release and increases c-Fos expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nootropic Effects of ABT-239

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-239 is a potent and selective, non-imidazole histamine (B1213489) H3 receptor antagonist/inverse agonist that has demonstrated significant nootropic effects in a variety of preclinical models. By blocking the presynaptic inhibitory H3 autoreceptors, this compound enhances the release of several key neurotransmitters involved in cognitive processes, including acetylcholine (B1216132) and dopamine (B1211576), in brain regions critical for learning and memory such as the frontal cortex and hippocampus.[1] This technical guide provides a comprehensive overview of the core preclinical findings related to the cognitive-enhancing properties of this compound. It includes a detailed summary of quantitative data from key behavioral and neurochemical studies, in-depth descriptions of the experimental protocols employed, and visualizations of the proposed signaling pathways and experimental workflows. While preclinical evidence for this compound as a cognitive enhancer is robust, it is important to note that publicly available data from human clinical trials on its nootropic effects are limited.

Introduction

The search for effective cognitive enhancers, or nootropics, is a rapidly growing area of research, driven by the need for treatments for cognitive deficits associated with a range of neurological and psychiatric disorders. One promising target for cognitive enhancement is the histamine H3 receptor. Located predominantly in the central nervous system, H3 receptors act as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters. Antagonism of the H3 receptor has been shown to increase alertness, attention, and cognitive performance in animal models.

This compound is a highly selective H3 receptor antagonist/inverse agonist with high affinity for both rat (pKi = 8.9) and human (pKi = 9.5) H3 receptors.[1] Its ability to modulate multiple neurotransmitter systems has made it a subject of significant interest for its potential nootropic effects. This guide will delve into the preclinical evidence supporting the cognitive-enhancing properties of this compound.

Mechanism of Action

The primary mechanism of action for this compound's nootropic effects is its antagonism/inverse agonism at the histamine H3 receptor. This action leads to a cascade of neurochemical changes that are believed to underlie its cognitive-enhancing properties:

-

Increased Histamine Release: By blocking the inhibitory H3 autoreceptors on histaminergic neurons, this compound disinhibits histamine release, leading to increased histaminergic tone in the brain.

-

Increased Acetylcholine Release: this compound has been shown to enhance the release of acetylcholine in the frontal cortex and hippocampus, two brain regions crucial for memory and learning.[1]

-

Increased Dopamine Release: In addition to acetylcholine, this compound also increases the release of dopamine in the frontal cortex.[1]

These neurochemical effects are thought to improve synaptic plasticity, enhance neuronal communication, and ultimately lead to improved cognitive function.

Preclinical Efficacy: Quantitative Data Summary